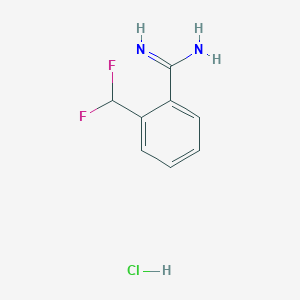

2-(Difluoromethyl)benzimidamide hydrochloride

Beschreibung

2-(Difluoromethyl)benzimidamide hydrochloride is a benzimidamide derivative featuring a difluoromethyl (-CF₂H) substituent at the 2-position of the benzimidamide core, with a hydrochloride counterion enhancing its stability and solubility. This compound is synthesized via base-mediated neutralization of its hydrochloride precursor (e.g., using DBU), as demonstrated in catalytic cyclization reactions to form imidazole derivatives . Its structural uniqueness lies in the difluoromethyl group, which balances moderate electron-withdrawing effects and steric bulk compared to trifluoromethyl (-CF₃) or non-fluorinated analogs. Potential applications include pharmaceutical intermediates or agrochemical agents, as suggested by patent analogs with difluoromethyl motifs in fungicidal compounds .

Eigenschaften

IUPAC Name |

2-(difluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2.ClH/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,7H,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUNUKYEYRNZJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often employ difluoromethylation reagents and catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)benzimidamide hydrochloride may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined access to this compound, making it feasible for pharmaceutical and material science applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)benzimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in substitution reactions, where the difluoromethyl group or other substituents are replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired transformation. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)benzimidamide hydrochloride has numerous scientific research applications, including:

Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical relevance.

Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of bioactive molecules and probes.

Medicine: It is explored for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

Industry: The compound is used in material science for the synthesis of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)benzimidamide hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its activity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the 2-difluoromethylbenzimidamide scaffold. Below is a comparative analysis with structurally related compounds:

Key Comparative Insights

Steric Impact: Difluoromethyl (-CF₂H) is less bulky than -CF₃ or benzyloxy (-OCH₂C₆H₅), enabling better access to sterically constrained biological targets .

Solubility and Stability: Hydrochloride salts (e.g., the target compound) generally exhibit higher aqueous solubility than free bases, crucial for handling in synthetic workflows . Dihydrochloride salts (e.g., 2-(2-Aminoethyl)benzimidazole dihydrochloride) may further enhance solubility but require stronger bases for neutralization .

Synthetic Utility :

- The target compound’s amidine group facilitates [3+2] cyclizations to form imidazoles, whereas ester-containing analogs (e.g., Methyl 2-(Trifluoromethyl)benzimidate) are prone to hydrolysis, limiting their utility in certain reactions .

Biological Relevance: Fluorinated benzimidamides are prevalent in agrochemical patents (e.g., SDHI fungicides), where the difluoromethyl group enhances binding to succinate dehydrogenase enzymes . Non-fluorinated analogs (e.g., 4-Methylbenzimidamide) lack this bioactivity .

Biologische Aktivität

2-(Difluoromethyl)benzimidamide hydrochloride is a chemical compound noted for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, featuring a benzimidamide moiety with a difluoromethyl group, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C8H8ClF2N3

- Molecular Weight : 205.62 g/mol

The presence of the difluoromethyl group enhances the compound's reactivity and selectivity towards biological targets, making it a subject of interest in pharmacological studies.

Target Interactions

2-(Difluoromethyl)benzimidamide hydrochloride primarily interacts with serine proteases, acting as a reversible competitive inhibitor. It has shown significant inhibitory activity against various proteases, including trypsin and factor Xa, with inhibitory constants (Kis) in the low micromolar range. This suggests potential applications in therapeutic contexts where modulation of protease activity is beneficial.

Mode of Action

The compound's mode of action involves:

- Inhibition of Enzyme Activity : By binding to the active site of serine proteases, it prevents substrate access and subsequent enzymatic reactions.

- Disruption of Biochemical Pathways : Inhibition of proteases can alter pathways involved in cell signaling and metabolism, potentially leading to therapeutic effects in conditions like cancer and inflammatory diseases.

Biological Activities

1. Antimicrobial Activity

Research indicates that 2-(Difluoromethyl)benzimidamide hydrochloride exhibits antibacterial and antifungal properties. Its effectiveness against various microbial strains positions it as a candidate for developing new antimicrobial agents.

2. Anticancer Potential

The compound has been investigated for its anticancer properties, potentially inhibiting cell growth by targeting enzymes involved in cell division. This property is particularly relevant in the context of developing chemotherapeutic agents.

3. Analgesic Effects

Preliminary studies suggest that this compound may also possess analgesic properties, although further research is needed to elucidate its efficacy and mechanisms in pain management .

In Vitro Studies

Table 1 summarizes key findings from studies investigating the biological activity of 2-(Difluoromethyl)benzimidamide hydrochloride:

Case Study: Protease Inhibition

In a detailed study on serine protease inhibition, 2-(Difluoromethyl)benzimidamide hydrochloride was shown to selectively inhibit factor Xa with an IC50 value indicating potent activity. The study utilized enzyme kinetics assays to determine the interaction dynamics between the compound and the protease, revealing insights into its potential therapeutic applications in anticoagulation therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.